Dodovisone B
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Overview
Description
Dodovisone B is an isoprenylated flavonoid compound that is naturally derived from the aerial parts of the plant Dodonaea viscosa . This compound belongs to the class of flavonoids, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dodovisone B involves the extraction of the compound from the aerial parts of Dodonaea viscosa. The process typically includes the following steps:
Isolation: The crude extract is then purified using chromatographic techniques to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use, extraction efficiency, and purification techniques would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Dodovisone B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the compound can be reduced to form alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
Dodovisone B has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and properties of isoprenylated flavonoids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: this compound can be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Dodovisone B involves its interaction with various molecular targets and pathways. As an isoprenylated flavonoid, it can modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The specific molecular targets and pathways are still under investigation, but it is believed to exert its effects through antioxidant and anti-inflammatory mechanisms .
Comparison with Similar Compounds
- Dodovisone A
- Dodovisone C
- Dodovisone D
- Dodovislactones A and B
Comparison: Dodovisone B is unique among its analogs due to its specific isoprenylated structure and the presence of multiple hydroxyl and methoxy groups. These structural features contribute to its distinct biological activities and reactivity compared to other similar compounds .
Biological Activity
Dodovisone B, a compound derived from the plant Dodonaea viscosa, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antioxidant, anti-inflammatory, and cytotoxic properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is classified as a natural product with potential therapeutic applications. Its chemical structure has been studied to understand its interaction with biological systems, particularly in relation to its activity against various diseases.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.
- IC50 Values : Studies have reported an IC50 value of 158.2 µg/mL for this compound, suggesting strong antioxidant potential compared to other known antioxidants .
2. Anti-Inflammatory Activity
This compound has shown promising results in reducing inflammation:
- Mechanism : It inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- ID50 Values : The compound demonstrates ID50 values ranging from 0.15 to 0.75 µmol/ear in various inflammatory models, indicating its effectiveness in modulating inflammatory pathways .
3. Cytotoxicity and Anticancer Properties
The cytotoxic effects of this compound have been evaluated against several cancer cell lines:
- Cell Lines Tested : It has been tested on the A2780 human ovarian cancer cell line, showing moderate antiproliferative activity.
- Potential Applications : The compound may serve as a lead for developing new anticancer agents due to its ability to induce apoptosis in cancer cells .
Case Study on Antioxidant Effects
A study conducted on the protective effects of this compound against oxidative stress utilized animal models exposed to carbon tetrachloride (CCl4). The results showed:
- Restoration of Enzyme Levels : Administration of this compound restored hepatic enzyme levels (ALP, AST, ALT) and improved overall liver function.
- Histopathological Improvements : Histological examinations revealed reduced damage in liver tissues compared to control groups .
Clinical Implications
The findings suggest that this compound could be beneficial in treating conditions characterized by oxidative stress and inflammation, such as:
- Chronic Diseases : Its application may extend to chronic diseases where oxidative damage plays a critical role.
- Cancer Therapy : Further exploration into its cytotoxicity could lead to novel treatments for various cancers.
Comparative Analysis of Biological Activities
Activity Type | Mechanism | IC50/ID50 Values | Potential Applications |
---|---|---|---|
Antioxidant | Free radical scavenging | 158.2 µg/mL | Preventing oxidative stress |
Anti-inflammatory | Cytokine inhibition | 0.15 - 0.75 µmol/ear | Treating inflammatory diseases |
Cytotoxicity | Inducing apoptosis | Moderate against A2780 | Cancer treatment development |
Properties
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-8-(4-hydroxy-3-methylbutyl)-2,2-dimethyl-3,4-dihydrochromen-6-yl]-3,6-dimethoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O9/c1-13(12-28)6-7-14-8-15(9-16-10-19(30)27(2,3)36-23(14)16)24-26(34-5)22(32)20-18(35-24)11-17(29)25(33-4)21(20)31/h8-9,11,13,19,28-31H,6-7,10,12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOXRYIETPBDAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC2=C1OC(C(C2)O)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.